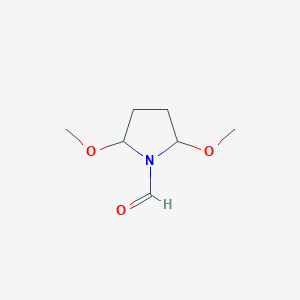
2,5-Dimethoxypyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxypyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C7H13NO3. It is a derivative of pyrrolidine, featuring two methoxy groups at the 2 and 5 positions and an aldehyde group at the 1 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxypyrrolidine-1-carbaldehyde typically involves the reaction of pyrrolidine with methoxy-substituted reagents under controlled conditions. One common method includes the use of 2,5-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including reduction and cyclization to form the desired pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxypyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: 2,5-Dimethoxypyrrolidine-1-carboxylic acid.
Reduction: 2,5-Dimethoxypyrrolidine-1-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxypyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxypyrrolidine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxypyrrolidine-1-carboxylic acid
- 2,5-Dimethoxypyrrolidine-1-methanol
- 2,5-Dimethoxypyrrolidine
Uniqueness
2,5-Dimethoxypyrrolidine-1-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2,5-dimethoxypyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c1-10-6-3-4-7(11-2)8(6)5-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
CVQPJFJIPITXJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(N1C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)




![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
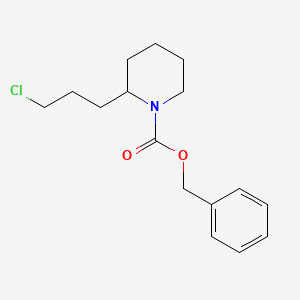
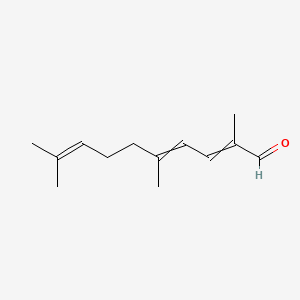
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
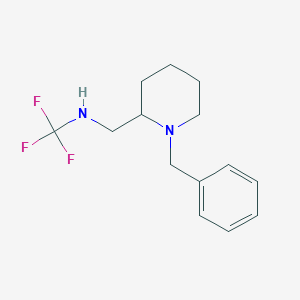
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
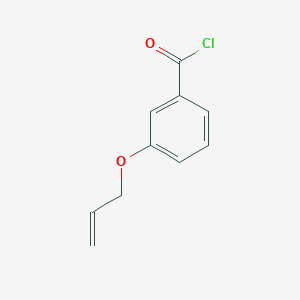
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
